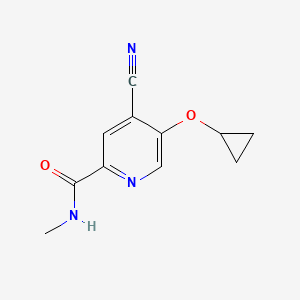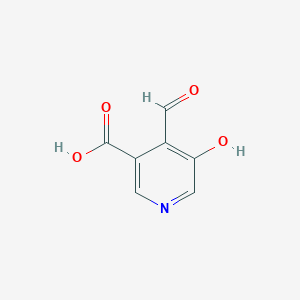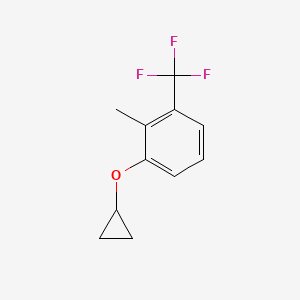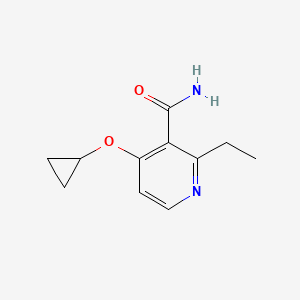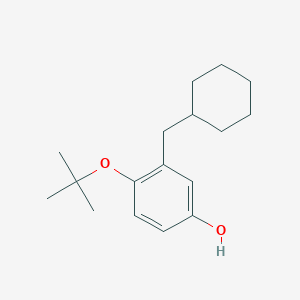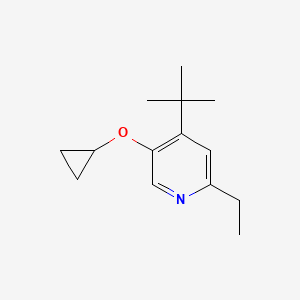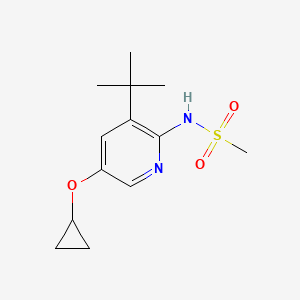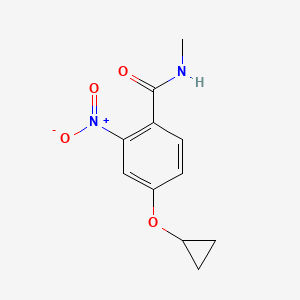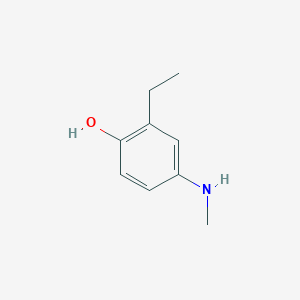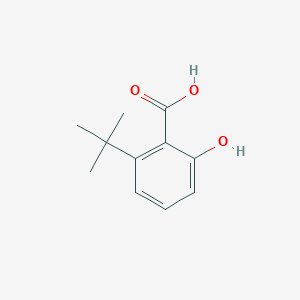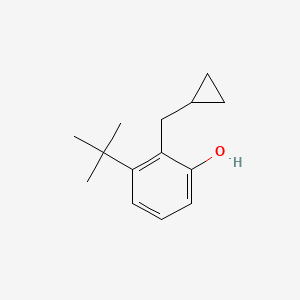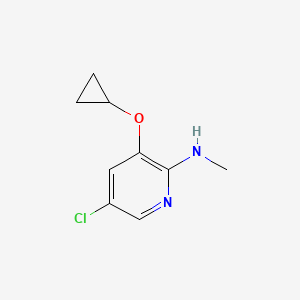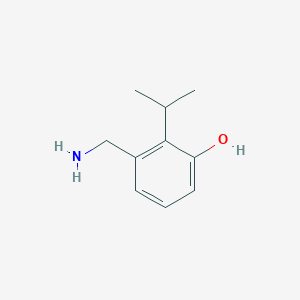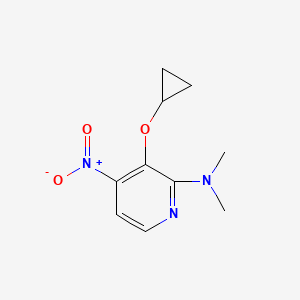
3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.231 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine typically involves the reaction of 4-nitropyridine-2-amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Nucleophilic Addition: The pyridine ring can undergo nucleophilic addition reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides), bases (e.g., potassium carbonate).
Nucleophilic Addition: Amines, thiols, organic solvents (e.g., DMF, DMSO).
Major Products Formed
Reduction: 3-Cyclopropoxy-N,N-dimethyl-4-aminopyridin-2-amine.
Substitution: Various alkyl or aryl derivatives of the original compound.
Nucleophilic Addition: Pyridine derivatives with nucleophilic groups attached.
Applications De Recherche Scientifique
3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the nitro group and the dimethylamino group allows it to form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-nitropyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
N,4-Dimethyl-3-nitropyridin-2-amine: Similar structure but lacks the cyclopropoxy group and has a different substitution pattern on the pyridine ring.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the cyclopropoxy group plays a crucial role in the desired chemical or biological activity .
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N,N-dimethyl-4-nitropyridin-2-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)10-9(16-7-3-4-7)8(13(14)15)5-6-11-10/h5-7H,3-4H2,1-2H3 |
Clé InChI |
JZJJGBAQJXFCAG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC(=C1OC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


